N-(9-Oxofluoren-2-yl)benzamide
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Overview
Description
N-(9-Oxofluoren-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 9-oxofluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(9-Oxofluoren-2-yl)benzamide can be synthesized through the direct condensation of 9-oxofluorene-2-carboxylic acid with aniline in the presence of a dehydrating agent. The reaction typically involves heating the reactants in a suitable solvent, such as toluene, under reflux conditions. The use of a catalyst, such as polyphosphoric acid, can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9-Oxofluoren-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(9-Oxofluoren-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(9-Oxofluoren-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an allosteric modulator of enzymes, altering their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share a similar amide linkage but differ in the aromatic substituents.
N-Benzimidazol-2-yl benzamide analogues: These compounds have a benzimidazole ring instead of the fluorene moiety.
Uniqueness
N-(9-Oxofluoren-2-yl)benzamide is unique due to its specific structural features, such as the 9-oxofluorene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various fields.
Properties
CAS No. |
42135-36-4 |
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Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-(9-oxofluoren-2-yl)benzamide |
InChI |
InChI=1S/C20H13NO2/c22-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)19)21-20(23)13-6-2-1-3-7-13/h1-12H,(H,21,23) |
InChI Key |
FBRABOYEEFPQIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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